(R)-1-Boc-2-ethylPiperazine
Overview
Description
®-1-Boc-2-ethylPiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The compound ®-1-Boc-2-ethylPiperazine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-ethylPiperazine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, 2-ethylpiperazine.
Protection of Amine Group: The amine group of 2-ethylpiperazine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain ®-1-Boc-2-ethylPiperazine in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-2-ethylPiperazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-ethylpiperazine are reacted with Boc anhydride in the presence of a base.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.
Scale-Up: The reaction is scaled up using industrial reactors, and the product is purified using techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-2-ethylPiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.
Major Products:
Substitution Reactions: Products include N-alkylated or N-acylated derivatives of ®-1-Boc-2-ethylPiperazine.
Deprotection Reactions: The major product is 2-ethylpiperazine.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-Boc-2-ethylPiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-ethylPiperazine involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or as an inhibitor for enzymes. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the ethyl group.
2-ethylpiperazine: Lacks the Boc protecting group.
N-Boc-4-piperidone: Another Boc-protected piperazine derivative.
Uniqueness: ®-1-Boc-2-ethylPiperazine is unique due to the presence of both the Boc protecting group and the ethyl substituent, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGRXDGXGUOTE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646437 | |
Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393781-70-9 | |
Record name | 1,1-Dimethylethyl (2R)-2-ethyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393781-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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